molecular formula C14H16BrFN2O2 B6717638 N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6717638
M. Wt: 343.19 g/mol
InChI Key: MMEBKIHSPGDHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O2/c1-2-11(8-5-9(15)7-10(16)6-8)18-14(20)12-3-4-13(19)17-12/h5-7,11-12H,2-4H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEBKIHSPGDHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoroaniline, which is then subjected to a series of reactions to introduce the propyl group.

    Formation of Intermediate: The intermediate compound is formed by reacting 3-bromo-5-fluoroaniline with propyl bromide under basic conditions to yield N-(3-bromo-5-fluorophenyl)propylamine.

    Cyclization: The intermediate is then cyclized with succinic anhydride to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the carboxamide group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the pyrrolidine ring or carboxamide group.

    Reduction: Reduced forms of the pyrrolidine ring or carboxamide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chloro-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide
  • N-[1-(3-bromo-5-chlorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide
  • N-[1-(3-bromo-5-methylphenyl)propyl]-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-[1-(3-bromo-5-fluorophenyl)propyl]-5-oxopyrrolidine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.